molecular formula C13H23N3O8S B1225759 Glyco-snap-1 CAS No. 188849-81-2

Glyco-snap-1

Cat. No. B1225759
CAS RN: 188849-81-2
M. Wt: 381.4 g/mol
InChI Key: QNMMQEFPNFRVFP-UHFFFAOYSA-N
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Description

Glyco-SNAP-1 is a water-soluble nitric oxide (NO) donor . It is more stable than SNAP in aqueous solution with or without EDTA, and is relatively stable at high pH (pH 8-9) . The SNAP moiety acts as an NO group donor and the sugar fragment provides hydrophilicity and specificity .


Molecular Structure Analysis

The empirical formula of this compound is C13H23N3O8S . Its molecular weight is 381.40 . Unfortunately, the specific molecular structure is not provided in the search results.


Physical And Chemical Properties Analysis

This compound is water-soluble . It is more stable than SNAP in aqueous solution with or without EDTA, and is relatively stable at high pH (pH 8-9) . The empirical formula is C13H23N3O8S and the molecular weight is 381.40 .

Scientific Research Applications

Nitric Oxide Donor Properties

Glyco-S-nitrosothiols, known as sugar-SNAP, represent a novel type of nitric oxide (NO) donor. These compounds, including Glyco-snap-1, are valuable tools in research, especially due to their ability to release NO. This property is significant in the study of biological functions of nitric oxide and potential pharmaceutical applications in diseases like hypertension, atherosclerosis, and congestive heart failure, where NO levels are suboptimal. This compound, with its sugar fragment, provides both hydrophilicity and specificity due to carbohydrate-protein recognition processes, enhancing its pharmacokinetic properties and specificities (Hou, Wang, Ramirez, & Wang, 1999).

Cancer Research

In the field of cancer research, this compound has shown potential in influencing the proliferation of breast cancer cells. Studies have demonstrated that this compound significantly inhibits the proliferation process in breast cancer cell lines, suggesting its potential as an alternative therapeutic strategy in breast cancer treatment (Laudański, Dzięcioł, Anchim, & Wołczyński, 2001).

Advancements in Glycobiology

Glycobiology, the study of carbohydrates in biological systems, has seen significant contributions from the development of compounds like this compound. Research in glycobiology requires sophisticated algorithmic approaches and models. This compound, with its complex carbohydrate structures, plays a role in this advancing field, contributing to our understanding of carbohydrate-protein interactions and the development of new diagnostic and therapeutic interventions in diseases (Aoki-Kinoshita, 2008).

Glyco-Diversification of Drugs

This compound is also part of the broader concept of glyco-diversification or randomization of drugs, where the glycosylation of core drug scaffolds is explored to create diverse analogs. This approach, where the sole diversity element is a carbohydrate, has implications for modifying drug properties and creating glycorandomized libraries using both wild-type and engineered enzymes (Gantt, Peltier-Pain, & Thorson, 2011).

Cytotoxicity Studies

In vitro cytotoxicity studies of glyco-S-nitrosothiols, including this compound, have shown these compounds to be more cytotoxic than other NO donors. This property is particularly relevant in studies involving human carcinoma cell lines, providing insights into the potential therapeutic applications of this compound and related compounds (Babich & Zuckerbraun, 2001).

properties

IUPAC Name

2-acetamido-3-methyl-3-nitrososulfanyl-N-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N3O8S/c1-5(18)14-10(13(2,3)25-16-23)11(22)15-12-9(21)8(20)7(19)6(4-17)24-12/h6-10,12,17,19-21H,4H2,1-3H3,(H,14,18)(H,15,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNMMQEFPNFRVFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C(=O)NC1C(C(C(C(O1)CO)O)O)O)C(C)(C)SN=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N3O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70399539
Record name glyco-snap-1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70399539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

188849-81-2
Record name glyco-snap-1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70399539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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